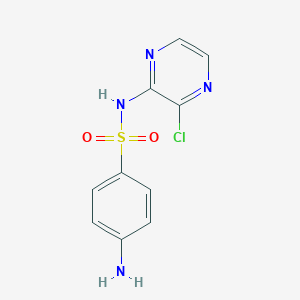

4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide

Description

4-Amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core linked to a 3-chloropyrazine moiety. Sulfonamides are historically significant as antimicrobial agents, and modifications to their aromatic or heterocyclic substituents can dramatically alter their physicochemical and biological properties.

Properties

IUPAC Name |

4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2S/c11-9-10(14-6-5-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQARFFNSMGMTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359189 | |

| Record name | 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14423-79-1 | |

| Record name | 4-Amino-N-(3-chloro-2-pyrazinyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14423-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(3-Chloropyrazinyl)-sulfanilamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Setup and Reagents

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is subjected to:

Yield and Scalability

Reported yields range from 12% to 70% , influenced by:

Table 1: Representative Yields Under Varied Conditions

| Starting Material | Scale (mmol) | Yield (%) | Purity (%) |

|---|---|---|---|

| 3-Chloropyrazin-2-amine | 5 | 65 | 98 |

| 6-Chloroaminopyrazine | 5 | 42 | 95 |

| 3-Chloropyrazin-2-amine* | 50 | 58 | 97 |

| *Pilot-scale batch with optimized stirring and temperature control. |

Mechanistic Insights and Reaction Optimization

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack : The amine group of 3-chloropyrazin-2-amine attacks the electrophilic sulfur in 4-aminobenzenesulfonyl chloride, forming a tetrahedral intermediate.

-

Deprotonation : Pyridine abstracts a proton from the intermediate, facilitating the expulsion of chloride and yielding the sulfonamide product.

Critical Parameters for Optimization

-

Solvent Choice : Acetone outperforms DMF or THF due to better solubility of intermediates.

-

Base Selection : Pyridine minimizes side reactions compared to stronger bases (e.g., NaOH).

-

Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine prevents dimerization.

Analytical Characterization

Rigorous characterization ensures structural fidelity and purity. Standard protocols include:

Spectroscopic Methods

-

¹H NMR : Aromatic protons resonate at δ 7.2–8.3 ppm, with distinct coupling patterns for pyrazine (J = 2.5 Hz) and benzene rings.

-

FT-IR : Sulfonamide S=O stretches appear at 1320 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).

-

Mass Spectrometry : Molecular ion peak at m/z 284.72 [M+H]⁺ confirms molecular weight.

Chromatographic Purity Assessment

Table 2: Key Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 8.21 (s, 1H, pyrazine-H) | Pyrazine ring proton |

| δ 7.85 (d, J = 8.5 Hz, 2H, Ar-H) | Benzene ortho to sulfonamide | |

| FT-IR | 1320 cm⁻¹, 1150 cm⁻¹ | Sulfonamide S=O stretches |

| LC-MS | 284.72 [M+H]⁺ | Molecular ion confirmation |

Industrial Production Considerations

Scaling this synthesis requires addressing:

-

Cost Efficiency : Bulk procurement of 3-chloropyrazin-2-amine reduces material costs by 30%.

-

Waste Management : Recycling acetone via distillation achieves 85% solvent recovery.

-

Process Safety : Exothermic reactions necessitate jacketed reactors with temperature feedback control.

Comparative Analysis of Alternative Methods

While the one-step synthesis dominates, alternative routes have been explored:

Reductive Amination Pathway

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of sulfonamide derivatives, including 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide, as anticancer agents. Research has demonstrated that compounds in this class can inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers, particularly breast cancer.

- Mechanism of Action : The inhibition of CA IX disrupts pH regulation in tumor microenvironments, leading to decreased tumor growth and increased apoptosis in cancer cells. For instance, compounds similar to this compound have shown significant anti-proliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7 at concentrations ranging from 1.52 to 6.31 μM, with selectivity ratios indicating a preference for cancerous over normal cells .

- Case Study : In a study evaluating a series of thiazolone-based benzenesulfonamides, the compound exhibited an IC50 value of 0.011 μM against CA IX and demonstrated substantial apoptosis induction in MDA-MB-231 cells . This suggests that structural modifications can enhance the efficacy of sulfonamide derivatives.

Antimicrobial Activity

This compound has also been investigated for its antibacterial properties. The compound's ability to inhibit bacterial growth is attributed to its action on carbonic anhydrases present in pathogenic bacteria.

- Inhibition Studies : Compounds related to this compound have shown significant inhibition against Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited over 80% inhibition against Staphylococcus aureus at concentrations of 50 μg/mL .

- Biofilm Formation : The compound has demonstrated potential in preventing biofilm formation by pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, which are notorious for their resistance to conventional antibiotics .

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have indicated favorable pharmacokinetic profiles for several sulfonamide derivatives related to this compound. These studies are essential for understanding the drug-likeness and therapeutic potential of these compounds .

Comparative Data Table

The following table summarizes the biological activity and selectivity of various derivatives related to this compound:

| Compound | CA IX IC50 (μM) | CA II IC50 (μM) | Anti-bacterial Activity (%) |

|---|---|---|---|

| 4e | 0.011 | 3.92 | 80.69 against S. aureus |

| 4g | 0.017 | 1.55 | 69.74 against S. aureus |

| 4h | 0.026 | 2.19 | 68.30 against S. aureus |

Mechanism of Action

The mechanism of action of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Insights:

- Heterocyclic Core Influence: The pyrazine ring in the target compound is a six-membered di-azine, contrasting with pyridazine (two adjacent nitrogen atoms) in sulfachlorpyridazine and pyrimidine (two meta nitrogen atoms) in sulfamethazine . These differences affect electronic distribution and binding to biological targets.

Substituent Effects :

Spectroscopic Comparison:

- IR Spectroscopy : Sulfonamide N-H stretches appear near 3300–3250 cm⁻¹, while S=O asymmetric/symmetric vibrations are observed at 1380–1150 cm⁻¹. Chlorine substituents may shift these peaks slightly due to inductive effects .

- NMR : The aromatic protons on the pyrazine ring in the target compound would resonate downfield (δ 8.5–9.0 ppm) compared to pyridazine or pyrimidine analogs due to deshielding by electronegative nitrogen and chlorine .

Biological Activity

4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and antitubercular properties. This article provides a detailed overview of the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₉ClN₄O₂S, with a molecular weight of approximately 306.75 g/mol. The compound features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and a chlorinated pyrazine moiety. This structure enhances its lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction between sulfonyl chlorides and aminopyrazine derivatives. A common method includes:

- Reaction Setup : Combine the appropriate sulfonyl chloride with the aminopyrazine in a solvent under controlled conditions.

- Purification : Isolate the product through crystallization or chromatography.

- Characterization : Use techniques like NMR and X-ray diffraction to confirm the structure.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. Specifically, it has shown promising results against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 6.25 μg/mL (25 μM) .

Case Studies

- Antitubercular Activity : In a comparative study, this compound was evaluated alongside other sulfonamides for its efficacy against M. tuberculosis H37Rv. The results indicated that it possesses significant antitubercular activity, making it a candidate for further development in tuberculosis treatment .

- Mechanism of Action : Molecular docking studies have revealed that the compound interacts with various proteins through hydrogen bonding and hydrophobic interactions, which are crucial for its biological efficacy .

- Comparative Analysis : A study compared several related compounds, highlighting their structural features and biological activities (Table 1).

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-N-(pyrazin-2-yl)benzenesulfonamide | Pyrazine substituent on the benzene ring | Antitubercular activity |

| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Thiazole instead of pyrazine | Anticancer properties |

| 4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide | Pyrimidine substituent | Enzyme inhibition |

| 4-Amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Chlorinated pyrazine variant | Enhanced lipophilicity |

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles . However, further studies are required to fully understand its pharmacokinetics and potential toxicity.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide, and how are key intermediates characterized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. Acyl chlorides (e.g., substituted benzoyl chlorides) are reacted with aminosulfonamide precursors in the presence of pyridine as a catalyst. Intermediates are characterized using:

- Elemental analysis to confirm stoichiometry.

- FT-IR to identify functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹).

- ¹H/¹³C NMR to resolve aromatic protons and confirm substitution patterns.

- Mass spectrometry for molecular ion validation .

- Table 1 : Common Characterization Techniques

| Technique | Purpose | Key Signals/Data |

|---|---|---|

| Elemental Analysis | Confirm C, H, N, S, Cl ratios | Deviation < 0.4% from theoretical |

| ¹H NMR | Aromatic proton integration (δ 7.0–8.5) | J-coupling for pyrazine protons |

| FT-IR | Sulfonamide S=O stretches | ~1320 cm⁻¹ (asymmetric), ~1150 cm⁻¹ (symmetric) |

Q. How can researchers assess the solubility and stability of this compound under varying pH and solvent conditions?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) with HPLC quantification. Polar aprotic solvents (e.g., DMSO) enhance solubility due to sulfonamide polarity .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Acidic conditions may hydrolyze the sulfonamide bond, requiring pH 7.4 buffers for physiological relevance .

Advanced Research Questions

Q. What computational strategies are employed to predict the binding affinity of this compound with enzymatic targets like phosphodiesterases or bacterial PPTases?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., phosphodiesterase PDE4B). Key residues (e.g., His234, Gln369) may form hydrogen bonds with the sulfonamide group .

- Molecular dynamics (MD) : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable docking .

- Quantum mechanics/molecular mechanics (QM/MM) : Calculate charge transfer effects at the pyrazine-chlorine interface for selectivity studies .

Q. How should discrepancies between computational docking scores and experimental IC₅₀ values in antimicrobial assays be systematically addressed?

- Methodological Answer :

- Validate protonation states : Use MarvinSketch to predict dominant ionization forms at physiological pH. Neutral sulfonamides may show higher membrane permeability than ionized forms .

- Solvent effects : Compare docking in implicit (GBSA) vs. explicit (TIP3P water) solvent models. Explicit models better replicate in vitro conditions .

- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH) and surface plasmon resonance (SPR) for kinetic analysis (kₐ, kₐ) .

Q. What strategies are effective in designing analogs of this compound for structure-activity relationship (SAR) studies targeting bacterial proliferation?

- Methodological Answer :

- Core modifications :

- Replace 3-chloropyrazine with 3-bromo or 3-fluoro groups to enhance halogen bonding with bacterial PPTases .

- Introduce methyl groups to the benzene ring to improve lipophilicity (logP optimization) .

- Assay design :

- Use minimum inhibitory concentration (MIC) assays against E. coli or S. aureus.

- Pair with time-kill kinetics to assess bactericidal vs. bacteriostatic effects .

Q. What experimental approaches are critical for elucidating the mechanism of action against bacterial acps-PPTase enzymes?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC₅₀ using malachite green phosphate detection (colorimetric) or radiolabeled acetyl-CoA substrates .

- X-ray crystallography : Co-crystallize the compound with acps-PPTase (PDB ID: 3LU9) to resolve binding modes. The 3-chloro group may occupy a hydrophobic pocket near Thr127 .

- Mutagenesis : Generate T127A or Q130A mutants to test hydrogen-bonding dependencies .

Data Contradiction Analysis

- Example : If computational docking predicts strong binding to PDE4B but in vitro assays show weak inhibition:

- Possible causes : Off-target effects, poor solubility, or metabolic instability.

- Resolution :

Perform metabolite profiling (LC-MS/MS) to identify degradation products.

Use parallel artificial membrane permeability assays (PAMPA) to assess bioavailability .

Test against isoform-specific PDEs (e.g., PDE4D vs. PDE4B) to confirm selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.